molecular formula C21H28Si B14197162 1,1-Bis(3-phenylpropyl)siletane CAS No. 879269-81-5

1,1-Bis(3-phenylpropyl)siletane

Cat. No.: B14197162
CAS No.: 879269-81-5
M. Wt: 308.5 g/mol
InChI Key: SHWZJMCWFKVTPE-UHFFFAOYSA-N
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Description

1,1-Bis(3-phenylpropyl)siletane is a silicon-containing heterocyclic compound featuring a four-membered silacyclobutane ring substituted with two 3-phenylpropyl groups. Siletanes are of interest in materials science due to their strained ring systems, which can confer unique reactivity and thermal stability .

Properties

CAS No.

879269-81-5

Molecular Formula

C21H28Si

Molecular Weight

308.5 g/mol

IUPAC Name

1,1-bis(3-phenylpropyl)siletane

InChI

InChI=1S/C21H28Si/c1-3-10-20(11-4-1)14-7-16-22(18-9-19-22)17-8-15-21-12-5-2-6-13-21/h1-6,10-13H,7-9,14-19H2

InChI Key

SHWZJMCWFKVTPE-UHFFFAOYSA-N

Canonical SMILES

C1C[Si](C1)(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Bis(3-phenylpropyl)siletane can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of imines with tris(dimethylsilyl)methyl lithium in tetrahydrofuran (THF) at low temperatures (around -10°C) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(3-phenylpropyl)siletane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the siletane ring or the phenylpropyl groups.

    Substitution: The siletane ring can undergo substitution reactions with different nucleophiles or electrophiles, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of functionalized siletane compounds.

Scientific Research Applications

1,1-Bis(3-phenylpropyl)siletane has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Materials Science: The compound is explored for its potential in the development of advanced materials, such as coatings and polymers, due to its unique structural properties.

    Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Bis(3-phenylpropyl)siletane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules or materials, resulting in desired effects such as enhanced stability, reactivity, or biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analog: 1,1-Bis(2,6-dimethylphenyl)siletane

  • Substituents : 2,6-Dimethylphenyl groups.
  • Molecular Formula : C₁₉H₂₄Si.
  • Molecular Weight : 280.48 g/mol.
  • Key Features :
    • The bulky 2,6-dimethylphenyl groups create significant steric hindrance, stabilizing the silacyclobutane ring against ring-opening reactions.
    • Enhanced thermal stability compared to unsubstituted siletanes, making it suitable for high-temperature applications in polymer chemistry .

3-Phenylpropyl-Substituted Compounds

(a) 1,3-Bis(3-phenylpropyl)benzimidazolium Bromide Monohydrate
  • Molecular Formula : C₂₆H₃₀BrN₂·H₂O.
  • Key Features :
    • The 3-phenylpropyl groups contribute to a planar benzimidazole core stabilized by C–H⋯π and π–π interactions in the crystal lattice.
    • Demonstrated applications in pharmaceutical research due to benzimidazole’s role as a pharmacophore .
(b) 1-(3-Phenylpropyl)piperidine Derivatives
  • Example : KAB-18 (1-(3-phenylpropyl)piperidine-3-yl)methyl biphenyl carboxylate.
  • Key Features :
    • The 3-phenylpropyl chain enhances lipophilicity, improving interaction with nicotinic acetylcholine receptors (nAChRs).
    • Exhibits cytotoxic and receptor antagonistic activities, relevant in cancer research .

Physicochemical Properties and Stability

A comparative analysis of key properties is summarized below:

Compound Substituents Molecular Weight (g/mol) Thermal Stability Key Interactions Applications
1,1-Bis(2,6-dimethylphenyl)siletane 2,6-Dimethylphenyl 280.48 High Steric hindrance Material science
1,3-Bis(3-phenylpropyl)benzimidazolium bromide 3-Phenylpropyl 481.44 Moderate C–H⋯π, π–π stacking Pharmaceuticals
KAB-18 3-Phenylpropyl ~400 (estimated) Moderate Receptor-ligand binding Cancer therapeutics

Key Observations :

  • Steric Effects : Bulky substituents (e.g., 2,6-dimethylphenyl) in siletanes enhance thermal stability but may limit reactivity. In contrast, 3-phenylpropyl groups balance steric bulk with flexibility, enabling intermolecular interactions (e.g., π-stacking) observed in benzimidazolium derivatives .
  • Electronic Effects : The electron-rich 3-phenylpropyl group in benzimidazolium compounds facilitates charge transfer, critical for biological activity .

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